7-benzyl-1,3-dimethyl-8-[4-(phenylcarbonyl)piperazin-1-yl]-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-(4-BENZOYLPIPERAZINO)-7-BENZYL-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzoylpiperazine moiety attached to a purine scaffold, which is further substituted with benzyl and dimethyl groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-BENZOYLPIPERAZINO)-7-BENZYL-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method is the reductive amination of piperazine with benzoyl chloride, followed by nucleophilic substitution reactions to introduce the benzyl and dimethyl groups . The reaction conditions often require the use of catalysts such as palladium or platinum, and the reactions are typically carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis. The purification of the final product is usually achieved through crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
8-(4-BENZOYLPIPERAZINO)-7-BENZYL-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, sodium borohydride
Catalysts: Palladium, platinum
Solvents: Methanol, dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
8-(4-BENZOYLPIPERAZINO)-7-BENZYL-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-(4-BENZOYLPIPERAZINO)-7-BENZYL-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoylpiperazine moiety is known to interact with serotonergic and dopaminergic receptor systems, similar to other piperazine derivatives . This interaction can modulate neurotransmitter levels and influence various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Benzylpiperazine (BZP): A well-known piperazine derivative with stimulant properties.
Phenylpiperazine: Another piperazine derivative used in medicinal chemistry.
Cyclizine: A diphenylmethylpiperazine used as an antihistamine
Properties
Molecular Formula |
C25H26N6O3 |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
8-(4-benzoylpiperazin-1-yl)-7-benzyl-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C25H26N6O3/c1-27-21-20(23(33)28(2)25(27)34)31(17-18-9-5-3-6-10-18)24(26-21)30-15-13-29(14-16-30)22(32)19-11-7-4-8-12-19/h3-12H,13-17H2,1-2H3 |
InChI Key |
NRIIJAUEJQFCPZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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